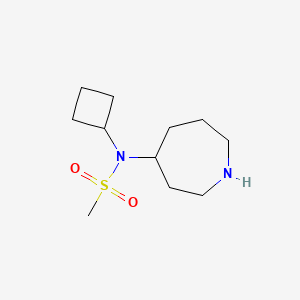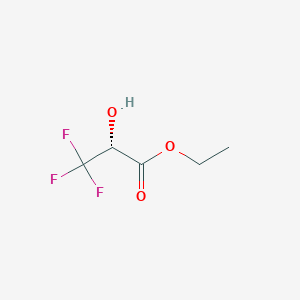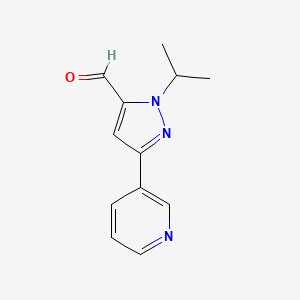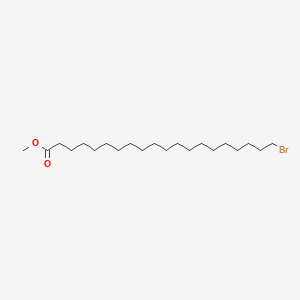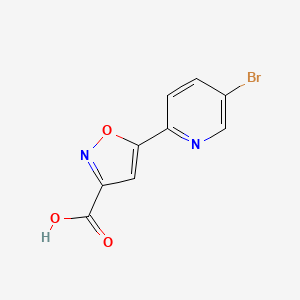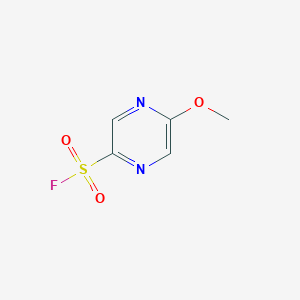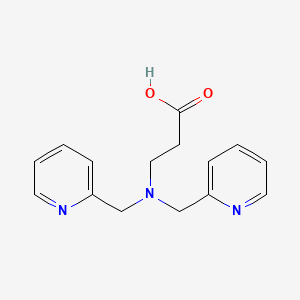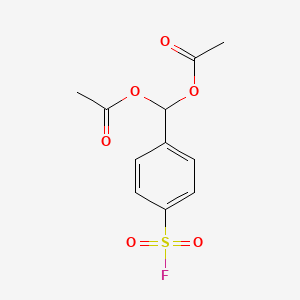
5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color and application in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid involves multiple steps:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulphophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 2-ethoxy-5-methylphenylamine under alkaline conditions to form the azo compound.
Further Coupling: This intermediate is then further coupled with salicylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is often carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its azo group. The azo group can undergo reversible redox reactions, which is the basis for its use as a pH indicator. In biological systems, the compound can bind to proteins and other macromolecules, altering their function and providing a means to study cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chloro-3-sulphophenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((4-Chloro-5-methyl-2-sulphophenyl)azo)-3-hydroxy-2-naphthoic acid
Uniqueness
Compared to similar compounds, 5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid has a unique combination of functional groups that provide it with distinct properties, such as enhanced stability and specific binding capabilities. This makes it particularly useful in applications requiring precise and stable color changes.
Properties
CAS No. |
94088-50-3 |
|---|---|
Molecular Formula |
C29H25ClN6O8S |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
5-[[4-[[4-[(4-chloro-3-sulfophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C29H25ClN6O8S/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43) |
InChI Key |
FTKOABBAIOOXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)


